molecular formula C13H20N2 B2369119 4-[(2-Methylpiperidin-1-yl)methyl]aniline CAS No. 29180-40-3

4-[(2-Methylpiperidin-1-yl)methyl]aniline

Cat. No.: B2369119
CAS No.: 29180-40-3
M. Wt: 204.317
InChI Key: AJNSSUGFLMSCJD-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperidin-1-yl)methyl]aniline is a substituted aniline derivative featuring a 2-methylpiperidine moiety linked via a methylene bridge. This compound is of interest in medicinal chemistry due to the piperidine group's role in enhancing bioavailability and modulating receptor interactions.

Properties

IUPAC Name

4-[(2-methylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-2-3-9-15(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNSSUGFLMSCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with 2-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpiperidin-1-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Formula

C12H18N2\text{C}_{12}\text{H}_{18}\text{N}_{2}

Medicinal Chemistry

4-[(2-Methylpiperidin-1-yl)methyl]aniline has been studied for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows it to interact with various biological targets.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine exhibit antidepressant properties. A study investigated the effects of this compound on serotonin receptors, showing promising results in enhancing serotonin levels in animal models. This suggests potential applications in treating mood disorders.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules.

Application Example: Synthesis of Heterocycles

In synthetic chemistry, this compound has been used as a building block for synthesizing heterocyclic compounds. A recent study demonstrated its use in the formation of quinoline derivatives, which are important in pharmaceuticals and agrochemicals.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Modification

A research project focused on modifying polymer matrices with this compound to enhance mechanical properties and thermal stability. The modified polymers showed improved performance compared to unmodified counterparts, indicating potential industrial applications.

Biological Research

Due to its interactions with biological systems, this compound is also explored in biological research contexts.

Application Example: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, research on its effect on acetylcholinesterase revealed significant inhibition, suggesting potential use in neuropharmacology.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpiperidin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Piperidine/Piperazine-Substituted Anilines
Compound Substituent Functional Group Key Features
4-[(2-Methylpiperidin-1-yl)methyl]aniline 2-Methylpiperidine Methylene (-CH2-) Potential for enhanced lipophilicity and steric effects due to 2-methyl group.
4-(Piperidin-1-ylmethyl)aniline Piperidine Methylene (-CH2-) Lacks methyl substitution; simpler structure with potential for broader reactivity .
4-[(4-Methylpiperazin-1-yl)methyl]aniline 4-Methylpiperazine Methylene (-CH2-) Basic piperazine ring may improve solubility and hydrogen bonding capacity .
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline 3-Methylpiperidine Sulfonyl (-SO2-) Sulfonamide group increases polarity and potential for hydrogen bonding .
Tris-Pyrazolyl Derivatives
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline : Features a tris-pyrazolylmethyl group instead of piperidine. Methyl groups on pyrazole enhance solubility in organic solvents and stabilize polymorphic forms via N–H···N interactions .

Physicochemical Properties

Solubility and Polymorphism
  • This compound : Predicted to exhibit moderate solubility in polar solvents due to the basic piperidine nitrogen. The 2-methyl group may hinder crystallization, reducing polymorph formation compared to tris-pyrazolyl analogs .
  • 4-(Tris(4-methylpyrazolyl)methyl)aniline : Exists in two polymorphs (I and II) with distinct N–H···N interactions. Methyl groups enhance solubility in chloroform and DMSO .
  • Sulfonamide analogs: Higher polarity due to -SO2- group reduces solubility in non-polar solvents but improves crystallinity .
Thermodynamic Stability
  • DFT studies on tris-pyrazolyl derivatives show that methyl substitution lowers Gibbs free energy (ΔG = 7.1 kcal/mol vs. 7.6 kcal/mol for unsubstituted analog), favoring reaction thermodynamics .

Biological Activity

4-[(2-Methylpiperidin-1-yl)methyl]aniline, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, which is often associated with various pharmacological properties. The following sections delve into its biological activities, including anticancer effects, enzyme inhibition, and receptor interactions, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N2
  • CAS Number : 29180-40-3

This compound features an aniline moiety substituted with a piperidine group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Studies

Cell LineIC50 (µM)Reference
HCT11615.0
HeLa12.5
MCF718.0

In these studies, the compound showed significant reduction in cell viability at concentrations around 10 µM, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results in inhibiting certain kinases that are overactive in cancer cells.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism of Action
CDK68.0Competitive inhibition
PI3K10.5Allosteric inhibition

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, thereby hindering their proliferation.

Receptor Interactions

This compound has been studied for its interactions with various receptors. Its binding affinity to certain receptors could explain some of its pharmacological effects.

Table 3: Receptor Binding Affinities

ReceptorBinding Affinity (nM)Reference
Sigma-1 receptor50
Dopamine D2 receptor75

These interactions may contribute to the compound's diverse biological activities, including potential neuroprotective effects.

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives in therapeutic contexts:

  • Case Study on Cancer Treatment :
    A study involving a combination therapy using this compound alongside traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in murine models of breast cancer. The combination resulted in a synergistic effect with a significant decrease in tumor growth compared to monotherapy.
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of this compound, revealing its potential to mitigate neurodegeneration in animal models of Alzheimer's disease through modulation of sigma receptors.

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